molecular formula C11H13NO4 B13166184 4-[(4-Hydroxybenzoyl)amino]butanoic acid

4-[(4-Hydroxybenzoyl)amino]butanoic acid

Cat. No.: B13166184
M. Wt: 223.22 g/mol
InChI Key: ZVPJJXKXYKXGRA-UHFFFAOYSA-N
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Description

4-(4-Hydroxybenzamido)butanoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol This compound is characterized by the presence of a hydroxybenzamide group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxybenzamido)butanoic acid typically involves the Schotten-Baumann reaction. This reaction is performed by reacting 4-hydroxybenzoyl chloride with γ-aminobutyric acid in an aqueous alkali solution . The reaction conditions include maintaining a slightly alkaline environment and controlling the temperature to avoid decomposition of the reactants.

Industrial Production Methods

While specific industrial production methods for 4-(4-Hydroxybenzamido)butanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxybenzamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.

Major Products

    Oxidation: Formation of 4-(4-oxobenzamido)butanoic acid.

    Reduction: Formation of 4-(4-aminobenzamido)butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Hydroxybenzamido)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxybenzamido)butanoic acid involves its interaction with specific molecular targets. The hydroxybenzamide group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyhippuric acid: Similar structure but with a different side chain.

    4-Hydroxybenzoic acid: Lacks the amide group present in 4-(4-Hydroxybenzamido)butanoic acid.

Uniqueness

4-(4-Hydroxybenzamido)butanoic acid is unique due to the presence of both a hydroxybenzamide group and a butanoic acid chain

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-[(4-hydroxybenzoyl)amino]butanoic acid

InChI

InChI=1S/C11H13NO4/c13-9-5-3-8(4-6-9)11(16)12-7-1-2-10(14)15/h3-6,13H,1-2,7H2,(H,12,16)(H,14,15)

InChI Key

ZVPJJXKXYKXGRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)O)O

Origin of Product

United States

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